molecular formula C16H14BrN5O B2481367 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide CAS No. 2034345-04-3

5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide

Cat. No. B2481367
CAS RN: 2034345-04-3
M. Wt: 372.226
InChI Key: SYIRSWKLXOPXSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of nicotinamide derivatives involves complex reactions, including condensation and methylation. For example, Kabat, Pankiewicz, and Watanabe (1987) describe the synthesis of nicotinamide C-nucleosides, highlighting techniques that could be relevant for synthesizing the compound (Kabat, Pankiewicz, & Watanabe, 1987).

Molecular Structure Analysis

Research on the molecular structure of nicotinamide derivatives, such as the work by Necefoğlu et al. (2011), provides insights into the coordination geometry and intermolecular interactions, which are essential for understanding the structural characteristics of complex organic molecules (Necefoğlu, Özbek, Öztürk, Adıgüzel, & Hökelek, 2011).

Chemical Reactions and Properties

Chemical properties of nicotinamide derivatives often involve their reactivity and interaction with other molecules. For instance, Oppenheimer, Matsunaga, and Kam (1978) report on the synthesis of labeled pyridine heterocycles, suggesting methods that could be applicable for modifying the compound of interest to study its chemical behavior (Oppenheimer, Matsunaga, & Kam, 1978).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are critical for their practical application. Studies like the one by Jethmalani et al. (1996) on related nicotinamide derivatives provide valuable data on these aspects, which could be inferred for the compound (Jethmalani, Camp, Soman, Hawley, Setliff, & Holt, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability, are fundamental for understanding the compound's potential applications and safety. The work by Variya, Panchal, and Patel (2019) on pyrazolo[3,4-b]pyridine derivatives, for example, explores antibacterial and antioxidant activities, indicating the types of chemical properties that might be expected from the compound of interest (Variya, Panchal, & Patel, 2019).

Scientific Research Applications

1. Synthesis of Nicotinamide Derivatives

A study by Kabat, Pankiewicz, and Watanabe (1987) described the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methylpyridinium derivative, which are related to nicotinamide nucleoside. These compounds are synthesized through condensation and mesylation processes, demonstrating the chemical versatility and potential of nicotinamide derivatives in medicinal chemistry (Kabat, Pankiewicz, & Watanabe, 1987).

2. Coordination Chemistry

Research by Ahuja, Singh, and Rai (1975, 1978) explored the coordination compounds formed by interactions of mercury(II) halides and pseudohalides with nicotinamide and its derivatives. These studies highlight the potential of nicotinamide derivatives in forming complex structures with various metal ions, indicating their utility in coordination chemistry and materials science (Ahuja, Singh, & Rai, 1975), (Ahuja, Singh, & Rai, 1978).

3. Biological Utilization of Nicotinamide Derivatives

The study by Ellinger, Fraenkel, and Abdel Kader (1947) on the utilization of nicotinamide derivatives by mammals, insects, and bacteria provides insight into the biological relevance and metabolic pathways of these compounds. This research underscores the importance of nicotinamide derivatives in various biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).

4. Application in Synthetic Chemistry

Joshi et al. (2010) conducted synthetic and biological studies on fused pyrazoles and their derivatives, showcasing the application of nicotinamide derivatives in the synthesis of complex organic compounds with potential antimicrobial and antiviral properties (Joshi et al., 2010).

5. Photophysical Investigations

Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, involving derivatives of nicotinamide. This study provides valuable insights into the photophysical properties of these compounds, relevant in the fields of materials science and photonic applications (Stagni et al., 2008).

Mechanism of Action

Target of Action

Compounds containing similar structures, such as imidazole and pyrazole, have been known to interact with a variety of targets, includingNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play pivotal roles in many biological processes including metabolism, aging, and immune response.

Mode of Action

For instance, activation of NAMPT, a key enzyme in the NAD+ salvage pathway, is an attractive therapeutic target for the treatment of a diverse array of diseases .

Biochemical Pathways

The compound likely affects the NAD+ salvage pathway , given the potential interaction with NAMPT. This pathway plays a crucial role in many biological processes, including metabolism and aging. Alterations in this pathway can have significant downstream effects, potentially influencing disease progression and treatment outcomes.

Pharmacokinetics

Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant biological effects.

properties

IUPAC Name

5-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIRSWKLXOPXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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